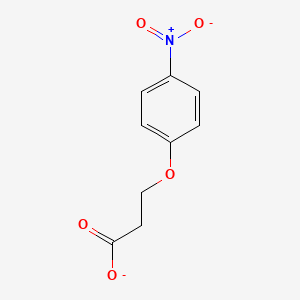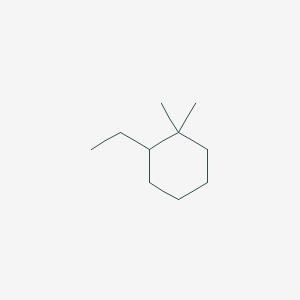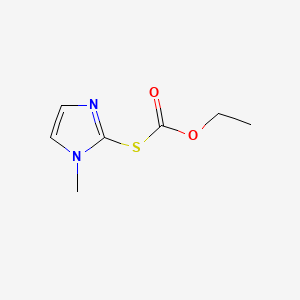
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.231 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate typically involves the reaction of ethyl chloroformate with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction proceeds as follows:
Starting Materials: Ethyl chloroformate and 1-methyl-1H-imidazole-2-thiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ethyl chloroformate is added dropwise to a solution of 1-methyl-1H-imidazole-2-thiol in an appropriate solvent (e.g., dichloromethane) at low temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Purification: Employing purification techniques such as recrystallization or column chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various biochemical pathways by interacting with key proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-(1H-imidazol-2-yl) thiocarbonate: Lacks the methyl group on the imidazole ring.
O-Methyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate: Has a methyl group instead of an ethyl group.
O-Ethyl S-(1-methyl-1H-benzimidazol-2-yl) thiocarbonate: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
497-98-3 |
|---|---|
Molekularformel |
C7H10N2O2S |
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
ethyl (1-methylimidazol-2-yl)sulfanylformate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)12-6-8-4-5-9(6)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
IMXYRSSHUQHQBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)SC1=NC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


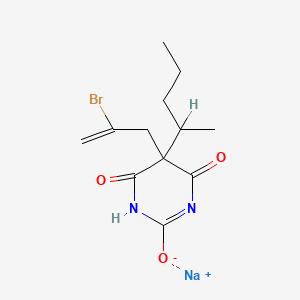
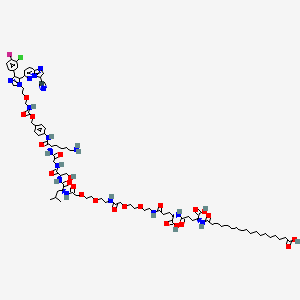
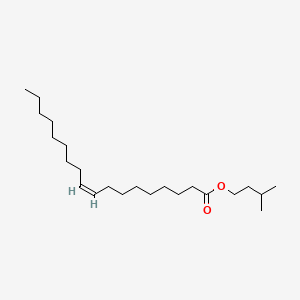

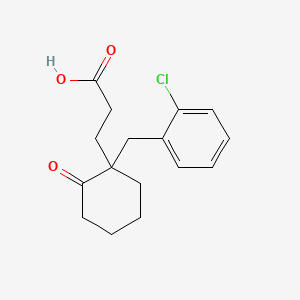
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
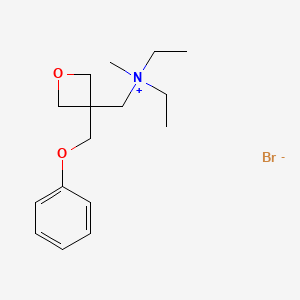
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
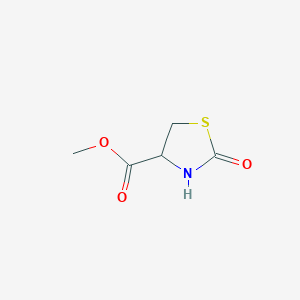
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
